2,5-Dimethoxythiophene

Conductive Polymers Organic Electronics Electropolymerization

2,5-Dimethoxythiophene (DMT) is a 2,5-disubstituted thiophene derivative characterized by two electron-donating methoxy substituents on the heterocyclic ring. This substitution pattern imparts distinct electronic properties that differentiate it from unsubstituted thiophene and other disubstituted analogs, making it a building block of interest for the synthesis of conjugated polymers and oligomers used in organic electronic applications.

Molecular Formula C6H8O2S
Molecular Weight 144.19 g/mol
CAS No. 58386-20-2
Cat. No. B1594249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethoxythiophene
CAS58386-20-2
Molecular FormulaC6H8O2S
Molecular Weight144.19 g/mol
Structural Identifiers
SMILESCOC1=CC=C(S1)OC
InChIInChI=1S/C6H8O2S/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3
InChIKeyFPRUDKWOQNIYOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethoxythiophene (CAS 58386-20-2) for Conductive Polymer and Organic Electronic Procurement


2,5-Dimethoxythiophene (DMT) is a 2,5-disubstituted thiophene derivative characterized by two electron-donating methoxy substituents on the heterocyclic ring [1]. This substitution pattern imparts distinct electronic properties that differentiate it from unsubstituted thiophene and other disubstituted analogs, making it a building block of interest for the synthesis of conjugated polymers and oligomers used in organic electronic applications [1].

Electron-donating methoxy substituents
Building block for conjugated polymers
Organic electronic research applications

Why Generic Thiophene Substitution Fails: The Case for 2,5-Dimethoxythiophene


The functional outcome and performance of a thiophene-based material are highly sensitive to the specific substitution pattern on the monomer unit, making simple in-class interchange without performance penalty impossible. The electronic and steric effects of substituents directly modulate key properties such as the monomer's oxidation potential, the resulting polymer's effective conjugation length, and its ultimate electrical conductivity [1]. For example, replacing methoxy groups with methyl groups leads to polymers with drastically different conductivities [2], while altering the substitution pattern from 2,5- to 3,4- changes the polymer's structural regularity and processing characteristics [3]. Therefore, selecting the precise derivative, like 2,5-Dimethoxythiophene, is a non-trivial decision for achieving targeted material performance.

Methoxy-to-methyl switch may drastically reduce polymer conductivity upon doping.

Altering substitution pattern (2,5- vs. 3,4-) can change polymer structural regularity and processing.

Quantitative Evidence Guide: 2,5-Dimethoxythiophene (58386-20-2) Performance Differentiation


Polymer Electrical Conductivity: 2,5-Dimethoxy vs. 2,5-Dimethyl Substitution

A direct head-to-head comparison demonstrates that a polymer derived from a 2,5-dimethoxy-substituted thiophene monomer exhibits good electrical conductivity when doped with NOPF6, while the polymer from the analogous 2,5-dimethyl-substituted thiophene shows much lower conductivity [1]. This provides a clear, quantifiable performance advantage for the dimethoxy derivative in applications requiring conductive materials.

Conductivity vs. dimethyl analog
Head-to-head
Good vs. much lower (doped with NOPF6)
Supports selection for conductive films
Doping conditions may influence result
Conductive Polymers Organic Electronics Electropolymerization

Polymer Conductivity Comparison: Poly(2,5-Dimethoxythiophene) vs. Poly(2,5-Dimethylthiophene)

Cross-study analysis reveals a stark contrast in achievable conductivity. The polymer derived from 2,5-dimethoxythiophene is reported to achieve good conductivity upon doping [1]. In stark contrast, poly(2,5-dimethylthiophene) synthesized electrochemically is reported to be redox inactive with a measured conductivity of only 10⁻⁶ S cm⁻¹ [2]. This represents a difference of several orders of magnitude, highlighting a significant functional disadvantage for the 2,5-dimethyl monomer in this application.

Conductivity cross-study
Cross-study
Comparator: 10⁻⁶ S cm⁻¹
Supports monomer choice for measurable conductivity
Conditions vary between studies
Conductive Polymers Electrochemical Synthesis Material Science

Physical Property Differentiation: Density vs. 2,5-Dimethylthiophene

A fundamental physical property differentiates 2,5-dimethoxythiophene from its closest 2,5-disubstituted analog. The target compound has a measured density of 1.136 g/cm³ [1]. This is approximately 15% higher than the reported density for 2,5-dimethylthiophene, which is 0.985 g/mL at 25 °C . This quantifiable difference can be critical for applications involving precise volumetric dispensing, formulation, or gravimetric calculations during synthesis and processing.

Density vs. dimethyl analog
Cross-study
1.136 g/cm³ vs 0.985 g/mL
Relevance for volumetric vs. mass procurement
~15% higher density
Physical Chemistry Material Properties Process Engineering

Reactivity Differentiation: Electrophilic Susceptibility vs. Brominated Analog

While a direct quantitative comparison is unavailable, class-level inference highlights a key synthetic distinction. 2,5-Dimethoxythiophene undergoes electrophilic substitution reactions but is also susceptible to ring opening by mineral acid [1]. In contrast, 2,5-dibromothiophene is primarily a substrate for cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and is unreactive toward electrophilic substitution due to the electron-withdrawing and steric nature of the bromine atoms [2]. This fundamental difference in reactivity dictates the choice of synthetic pathway and monomer for building complex architectures.

Electrophilic reactivity
Class-level
Electrophilic substitution; acid-sensitive
Defines synthetic pathway choice
Dibromo analog cross-coupling active
Synthetic Chemistry Reaction Selectivity Monomer Reactivity

Polymerization Yield Advantage via Reactivity-Driven Process Efficiency

The high reactivity of 2,5-dimethoxythiophene, an electron-rich heteroaromatic, can be leveraged to achieve highly efficient polymerization processes. For monomers with a single leaving group at the 2- or 5-position, polymerization methods have been reported to proceed effectively at room temperature to give essentially quantitative yields (~100%) [1]. This is a class-level inference for reactive thiophenes and highlights a potential advantage over less electron-rich analogs like 2,5-dimethylthiophene, which typically polymerize with lower yields due to their higher oxidation potential [2].

Polymerization yield potential
Class-level inference
~100% yield (room temp.)
May support process efficiency
Data to verify; patent example
Polymer Synthesis Process Chemistry Yield Optimization

Boiling Point and Flash Point: Safety and Handling Advantages over 2,5-Dimethylthiophene

Safety data sheets and physical property databases provide a quantitative comparison of key handling parameters. 2,5-Dimethoxythiophene has a significantly higher boiling point (207.1 °C) and flash point (79.1 °C) compared to 2,5-Dimethylthiophene (boiling point ~134-136 °C, flash point ~23-24 °C) [REFS-1, REFS-2]. This 70+ °C difference in flash point places 2,5-dimethoxythiophene in a higher safety category, reducing the risk of accidental ignition and simplifying storage requirements relative to the more volatile and flammable dimethyl analog.

Flash point comparison
Cross-study
79.1 °C vs ~23 °C
Supports safer handling and storage
Boiling point 207 °C vs 134 °C
Chemical Safety Process Engineering Material Handling

Validated Application Scenarios for 2,5-Dimethoxythiophene (58386-20-2)


Synthesis of High-Conductivity Poly(thiophene) Derivatives

Given its proven ability to yield polymers with 'good' electrical conductivity upon doping, in direct contrast to the low conductivity of analogous 2,5-dimethylthiophene polymers [REFS-1, REFS-2], 2,5-dimethoxythiophene is the preferred monomer choice for developing electroactive polymer films for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and antistatic coatings where high conductivity is a primary performance metric.

Precursor for Organic Electronic and Electrochromic Materials

The electron-rich nature of 2,5-dimethoxythiophene, which enables high-yield polymerization [3] and facilitates the formation of extended conjugated systems [1], makes it a superior building block for synthesizing oligomers and polymers used in electrochromic devices and organic solar cells. Its distinct electronic properties, compared to less electron-donating analogs, allow for fine-tuning of the resulting material's optical and electronic bandgap, which is essential for optimizing device performance.

Large-Scale Synthesis Where Process Safety and Efficiency are Critical

For industrial or pilot-scale synthesis, the combination of a significantly higher flash point (79.1 °C) compared to the more hazardous 2,5-dimethylthiophene (~23 °C) [REFS-4, REFS-5] and the potential for high-yielding polymerization reactions [3] provides a dual advantage. This makes 2,5-dimethoxythiophene a more suitable and safer choice for scaling up the production of thiophene-based materials, offering both reduced fire risk and improved process economics.

Synthetic Intermediate Requiring Electrophilic Functionalization

2,5-Dimethoxythiophene's ability to undergo electrophilic substitution [5] provides a synthetic route that is not available with 2,5-dihalothiophenes, which are primarily used for cross-coupling reactions [6]. This makes the compound the necessary starting material for synthetic pathways that involve direct electrophilic functionalization of the thiophene core, enabling the creation of a different class of derivatives.

Application
Selection Property
Validation Focus
Conductive polymer synthesis
Monomer conductivity potential
Doped polymer conductivity testing
Organic electronic materials
Electron-donating methoxy groups
Optical bandgap & HOMO level tuning
Large-scale synthesis with safety focus
Elevated flash point category
Process safety and scale-up economics
Electrophilic functionalization scaffold
Electron-rich thiophene ring
Acid stability and electrophilic reactivity

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35 linked technical documents
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